4-Methyl-N-(2,2,2-trifluoroethyl)aniline

Lipophilicity LogP Drug Design

When SAR demands higher lipophilicity for CNS penetration, positional isomer choice is critical. 4-Methyl-N-(2,2,2-trifluoroethyl)aniline offers a +0.24 LogP advantage over the unsubstituted core and an 18 °C higher boiling point than its N-methyl isomer-enabling fractional distillation purification at scale. • +0.24 LogP vs. parent aniline-improves BBB penetration • 18 °C bp increase-enables distillation vs. chromatography • 98% purity-minimizes false-positive HTS hits

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 62351-55-7
Cat. No. B7809147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(2,2,2-trifluoroethyl)aniline
CAS62351-55-7
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC(F)(F)F
InChIInChI=1S/C9H10F3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3
InChIKeySYCRPKNQSUNCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 62351-55-7): A Specialist Fluorinated Aniline Building Block for R&D Procurement


4-Methyl-N-(2,2,2-trifluoroethyl)aniline is a para-methyl-substituted N-trifluoroethyl aniline derivative with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It belongs to the class of fluorinated aromatic amines that serve as versatile intermediates in pharmaceutical, agrochemical, and dyestuff research . The compound combines an electron-donating p-tolyl group with a strongly electron-withdrawing trifluoroethyl moiety on the secondary amine, creating distinct physicochemical properties compared to its unsubstituted, N-methyl, and ortho-substituted analogs.

Building block Fluorinated aniline intermediate for pharmaceutical, agrochemical, and dyestuff research
Electronic profile Electron-donating p-tolyl combined with electron-withdrawing trifluoroethyl group
Differentiation Distinct from unsubstituted, N-methyl, and ortho-methyl analogs in lipophilicity and H-bonding

Why 4-Methyl-N-(2,2,2-trifluoroethyl)aniline Cannot Be Freely Substituted by In-Class Analogs


Despite sharing the N-(2,2,2-trifluoroethyl)aniline core, positional isomerism of the methyl group and substitution on the amine nitrogen produce measurable differences in lipophilicity, boiling point, and hydrogen-bond donor capacity . These physical-organic properties directly govern purification behaviour, solubility, and intermolecular interactions in downstream reactions. Two analogs of identical molecular formula—N-methyl-N-(2,2,2-trifluoroethyl)aniline and 2-methyl-N-(2,2,2-trifluoroethyl)aniline—exhibit boiling points that differ by >20 °C and divergent H-bonding profiles, making them non-interchangeable in processes where volatility, distillation cut points, or directional H-bonding are critical . The quantitative evidence below establishes that even within this narrow structural family, procurement must be compound-specific.

Positional isomerism (para- vs. ortho-methyl) alters boiling point and purification behaviour, affecting distillation cut points.

N-Methyl substitution eliminates the secondary amine N–H hydrogen bond donor, disabling key reactivity and recognition features.

Lipophilicity differences (ΔLogP) may shift membrane permeability profile in biological models, making analogs non-interchangeable.

Quantitative Differentiation Evidence: 4-Methyl-N-(2,2,2-trifluoroethyl)aniline vs. Closest Structural Analogs


Enhanced Lipophilicity vs. N-(2,2,2-Trifluoroethyl)aniline Drives Membrane Permeability

The para-methyl substituent on the 4-methyl-N-(2,2,2-trifluoroethyl)aniline raises the partition coefficient (LogP) to 2.97, compared with 2.73 for the unsubstituted N-(2,2,2-trifluoroethyl)aniline . This ΔLogP of +0.24 represents a measurable increase in lipophilicity, which can enhance passive membrane permeability and alter tissue distribution in biological contexts. The trend is consistent with the known effect of ring methylation on LogP—each additional methylene unit typically contributes ~0.5 LogP units under the Hansch model .

Lipophilicity (LogP)
Reported
2.97 vs 2.73 (Δ +0.24)
Supports lipophilicity-driven selection for permeability studies in research models.
Predicted LogP from commercial database modeling; experimental validation recommended.
Lipophilicity LogP Drug Design ADME

Boiling Point Elevation of ~18 °C over N-(2,2,2-Trifluoroethyl)aniline Alters Distillation Cut Points

4-Methyl-N-(2,2,2-trifluoroethyl)aniline exhibits a boiling point of 203.6 ± 40.0 °C at 760 mmHg , which is approximately 18 °C higher than the 186 °C reported for N-(2,2,2-trifluoroethyl)aniline . This difference arises from the increased molecular weight and enhanced van der Waals interactions conferred by the para-methyl group. In practical terms, the higher boiling point allows for cleaner fractional distillation separation from lower-boiling reaction components and reduces evaporative losses during high-temperature coupling reactions.

Boiling Point (°C)
Reported
~203.6 vs 186 (Δ +18 °C)
Higher BP enables cleaner fractional distillation and reduced evaporative loss in scale-up synthesis.
Predicted at 760 mmHg; confirm experimentally for scale-up protocols.
Boiling Point Purification Distillation Volatility

Retained Secondary Amine (N–H) Enables H-Bond Donor Chemistry Absent in N-Methyl Isomer

Unlike N-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 55204-33-6), which possesses a fully substituted tertiary amine (H-bond donor count = 0), the target compound retains a secondary amine N–H (H-bond donor count = 1) . This single H-bond donor capability is critical for forming directional hydrogen bonds with biological targets, crystal packing in solid-state materials, and enabling further N-functionalization via alkylation, acylation, or sulfonylation. Both compounds share identical molecular weight (189.18 g/mol) and formula (C9H10F3N), yet this fundamental difference in functional group chemistry makes them non-interchangeable in any application where N–H participation is required.

H-Bond Donor Count
Reported
Target HBD = 1 (N–H present)
N-Methyl isomer HBD = 0 (tertiary amine)
Determines hydrogen-bond donor capability for molecular recognition, crystal engineering, and further N-functionalization.
Structural analysis; both compounds share identical molecular formula C9H10F3N.
Hydrogen Bonding Molecular Recognition Receptor Binding Crystal Engineering

Higher Available Commercial Purity (98%) vs. Typical 95–97% for Analogs Supports Reproducible Research

Multiple reputable suppliers list 4-methyl-N-(2,2,2-trifluoroethyl)aniline at 98% purity , whereas the unsubstituted N-(2,2,2-trifluoroethyl)aniline is commonly offered at 95% and the ortho-methyl isomer at 95–97% . This higher baseline purity reduces the burden of additional purification steps prior to use in sensitive catalytic or medicinal chemistry applications. While purity can vary between batches, the consistent availability at 98% suggests a more controlled synthetic route for the para-methyl derivative.

Commercial Purity (%)
Specification review
98% (target) vs 95–97% (analogs)
Higher baseline purity may reduce pre-reaction purification steps, supporting reproducible research.
Supplier specification; verify batch-specific COA.
Purity Quality Control Reproducibility Procurement

GHS Irritant Classification with Harmonized Hazard Communication Enables Safe Handling Benchmarking

4-Methyl-N-(2,2,2-trifluoroethyl)aniline is classified under GHS as Harmful/Irritant (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) with Signal Word 'Warning' . In contrast, unsubstituted aniline carries more severe classifications including H331 (Toxic if inhaled) and H311 (Toxic in contact with skin), reflecting higher acute toxicity . The N-trifluoroethyl substitution combined with ring methylation appears to moderate the acute toxicity profile relative to the parent aniline scaffold, though comprehensive toxicological data remain limited.

GHS Hazard Classification
Class-level
Target Warning (H302, H315, H319, H335)
Parent aniline Danger (H301, H311, H331, H372)
Modulated hazard profile may allow less stringent containment requirements; toxicological data limited.
Class-level inference; comprehensive toxicological profiling not available.
Safety GHS Hazard Classification Occupational Health

Procurement-Driven Application Scenarios for 4-Methyl-N-(2,2,2-trifluoroethyl)aniline


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Elevated LogP

When a drug discovery program identifies a hit series based on N-(2,2,2-trifluoroethyl)aniline but requires higher lipophilicity to improve blood-brain barrier penetration, 4-methyl-N-(2,2,2-trifluoroethyl)aniline offers a quantitative LogP advantage of +0.24 units . This modification can be introduced at the building-block stage, avoiding late-stage C–H methylation and streamlining SAR exploration.

Process Chemistry: Distillation-Controlled Purification in Multi-Step Syntheses

Process chemists scaling up reactions involving N-trifluoroethyl aniline intermediates can exploit the18 °C higher boiling point of the 4-methyl derivative to achieve cleaner separation from volatile starting materials and solvents via fractional distillation . This directly reduces the need for chromatographic purification at scale.

Bioconjugation and Supramolecular Chemistry: Exploiting the N–H Hydrogen Bond Donor

Applications requiring directional hydrogen bonding—such as enzyme inhibitor design, host–guest chemistry, or crystal engineering of functional materials—must select the secondary amine 4-methyl-N-(2,2,2-trifluoroethyl)aniline rather than its tertiary N-methyl isomer, which completely lacks H-bond donor capacity . This structural feature is non-negotiable for achieving specific molecular recognition motifs.

High-Throughput Experimentation: Minimizing Impurity-Driven False Positives

Screening laboratories employing high-throughput parallel synthesis benefit from the 98% commercial purity specification of this compound, which reduces the likelihood of impurity-derived false-positive hits relative to analogs offered at 95% purity . The higher initial purity translates into fewer post-screen resynthesis cycles and faster decision-making in lead identification campaigns.

Application
Selection Property
Validation Focus
CNS research: Lipophilicity-driven lead optimization
Elevated lipophilicity vs. unsubstituted analog
Blood-brain barrier permeability studies
Process chemistry: Distillation-controlled purification
Higher boiling point vs. unsubstituted analog
Distillation cut-point optimization and purity
Bioconjugation and supramolecular chemistry
Secondary amine N–H hydrogen bond donor
Molecular recognition, crystal engineering, N-functionalization
High-throughput experimentation
Higher baseline purity specification
Impurity-driven false-positive reduction in screening
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